molecular formula C10H15ClFN B3165826 [(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride CAS No. 90389-42-7

[(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride

Cat. No.: B3165826
CAS No.: 90389-42-7
M. Wt: 203.68 g/mol
InChI Key: LECXBQXJWAYEFF-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)MethylAmine Hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.69 g/mol . This compound is known for its unique structural features, which include a fluorinated phenyl ring and a propylamine group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)MethylAmine Hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with propylamine in the presence of a suitable base, such as sodium hydroxide, to form the corresponding amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of (3-Fluorophenyl)MethylAmine Hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)MethylAmine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenolic or alkoxy derivatives.

Scientific Research Applications

(3-Fluorophenyl)MethylAmine Hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)MethylAmine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances the compound’s binding affinity to these targets, while the propylamine group facilitates its interaction with biological membranes. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)MethylAmine Hydrochloride
  • (3-Bromophenyl)MethylAmine Hydrochloride
  • (3-Methylphenyl)MethylAmine Hydrochloride

Uniqueness

(3-Fluorophenyl)MethylAmine Hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This fluorination also improves the compound’s stability and bioavailability, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECXBQXJWAYEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride
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[(3-Fluorophenyl)Methyl](Propyl)Amine Hydrochloride

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